(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
Description
(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-methoxybenzylidene group at the C2 position and a propionate ester at C4. The (Z)-configuration of the benzylidene double bond is critical for bioactivity, as it optimizes spatial alignment with biological targets like tubulin . The compound’s methoxy and propionate substituents enhance solubility and metabolic stability, distinguishing it from simpler aurones .
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)23-14-8-9-15-16(11-14)24-17(19(15)21)10-12-4-6-13(22-2)7-5-12/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHTKUPSCRROH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 302.33 g/mol. Its structure features a benzofuran core substituted with a methoxybenzylidene group and an ester functional group.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating notable inhibition zones, which suggest its potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 18 | 40 µg/mL |
| Candida albicans | 20 | 30 µg/mL |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro. In cell culture studies using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
The proposed mechanism of action for the biological activities of this compound involves the modulation of signaling pathways associated with inflammation and microbial resistance. It appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.
Case Studies
- Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzofuran derivatives, including our compound of interest. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, supporting its potential use in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds in animal models of arthritis. The results showed that these compounds reduced swelling and pain significantly compared to control groups, suggesting that this compound could be beneficial in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate with key analogs:
Key SAR Trends
- C2 Substituents: Aromatic vs. Heteroaromatic: 4-Methoxybenzylidene (target compound) and pyridin-4-ylmethylene (5b) exhibit nanomolar potency, whereas bromothiophenyl (A3) shows reduced activity (~1 µM), suggesting electron-donating groups (e.g., methoxy) optimize tubulin binding .
C6 Substituents :
Selectivity and Toxicity
- The target compound’s methoxy group mimics colchicine’s trimethoxybenzene, conferring selectivity for the colchicine-binding site on tubulin without significant hERG channel inhibition (a common toxicity in aurones) .
- In contrast, pyridine-containing 5b and bromothiophenyl-containing A3 may exhibit off-target effects due to higher electrophilicity .
Research Findings and Data
Anticancer Mechanisms
- Tubulin Polymerization Inhibition : Aurones like 5a (IC50 <100 nM) disrupt microtubule dynamics by binding to tubulin’s colchicine site, inducing G2/M arrest . The target compound likely shares this mechanism, supported by docking studies .
- Leukemia Activity : Compounds with C6 alkoxy groups (e.g., 5a, 5b) inhibit leukemia cell lines (IC50 <50 nM), suggesting the propionate in the target compound may extend this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
